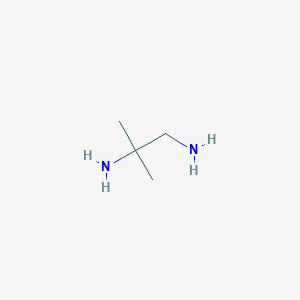

1,2-Diamino-2-methylpropan

Übersicht

Beschreibung

11Z,14Z,17Z-Eicosatriensäure, auch bekannt als Dihomo-α-Linolensäure, ist eine seltene mehrfach ungesättigte Fettsäure der Omega-3-Reihe. Sie zeichnet sich durch drei cis-Doppelbindungen an den Positionen 11, 14 und 17 aus. Diese Verbindung ist eine essentielle Fettsäure, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt, einschließlich der Hemmung von Fettsäureverlängerungs- und Desaturierungsreaktionen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 11Z,14Z,17Z-Eicosatriensäure beinhaltet typischerweise die Verlängerung und Desaturierung von Vorläuferfettsäuren. Eine gängige Methode ist die Umwandlung von diätetischen C-18-Fettsäuren in C-20-Eikosanoid-Vorläufer durch eine Reihe enzymatischer Reaktionen. Diese Reaktionen umfassen die Verwendung von Desaturasen und Elongasen, um Doppelbindungen einzuführen und die Kohlenstoffkette zu verlängern .

Industrielle Produktionsmethoden

Die industrielle Produktion von 11Z,14Z,17Z-Eicosatriensäure kann durch mikrobielle Fermentation erreicht werden. Saccharomyces cerevisiae, eine Art Hefe, wird oft zur Herstellung dieser Verbindung verwendet. Die Hefe wird gentechnisch so verändert, dass sie die notwendigen Enzyme für die Biosynthese von 11Z,14Z,17Z-Eicosatriensäure exprimiert. Der Fermentationsprozess wird unter kontrollierten Bedingungen durchgeführt, um Ausbeute und Reinheit zu optimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

11Z,14Z,17Z-Eicosatriensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff an die Verbindung, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff an die Verbindung, was zur Sättigung von Doppelbindungen führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, wie z.B. den Austausch eines Wasserstoffatoms durch ein Halogen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von 11Z,14Z,17Z-Eicosatriensäure verwendet werden, umfassen:

Oxidationsmittel: Wie z.B. Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Wie z.B. Natriumborhydrid und Lithiumaluminiumhydrid.

Halogenierungsmittel: Wie z.B. Brom und Chlor

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von 11Z,14Z,17Z-Eicosatriensäure gebildet werden, umfassen:

Hydroperoxide: Während Oxidationsreaktionen gebildet.

Gesättigte Fettsäuren: Während Reduktionsreaktionen gebildet.

Halogenierte Fettsäuren: Während Substitutionsreaktionen gebildet

Wissenschaftliche Forschungsanwendungen

11Z,14Z,17Z-Eicosatriensäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Vorläufer für die Synthese verschiedener Eikosanoiden und anderer bioaktiver Lipide verwendet.

Biologie: Studiert für seine Rolle in der Zellsignalisierung und Membranstruktur.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei entzündlichen Erkrankungen, Herz-Kreislauf-Erkrankungen und Stoffwechselstörungen.

Industrie: Verwendet bei der Herstellung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln

Wirkmechanismus

Der Wirkmechanismus von 11Z,14Z,17Z-Eicosatriensäure beinhaltet seine Einarbeitung in Zellmembranen, wo er die Membranfluidität und -funktion moduliert. Es dient auch als Vorläufer für die Synthese von Eikosanoiden, die Signalmoleküle sind, die verschiedene physiologische Prozesse regulieren, darunter Entzündungen, Immunantwort und Blutdruck. Die molekularen Ziele und Pfade, die an seiner Wirkung beteiligt sind, umfassen Cyclooxygenase- und Lipoxygenase-Enzyme, die 11Z,14Z,17Z-Eicosatriensäure in bioaktive Eikosanoiden umwandeln .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C4H12N2

- Molecular Weight : 88.15 g/mol

- CAS Number : 811-93-8

- Physical State : Liquid at room temperature

- Boiling Point : 52°C

Chemical Synthesis

1,2-Diamino-2-methylpropane serves as an important building block in organic synthesis. It is utilized in the preparation of various intermediates and complex molecules:

- Synthesis of Pharmaceuticals : This compound is crucial in synthesizing pharmaceutical intermediates, such as anegliptin, a drug used for managing diabetes. A recent patent outlines methods for producing this intermediate efficiently while addressing issues like high raw material costs and safety concerns during synthesis .

- Ligands in Coordination Chemistry : The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their potential applications in catalysis and material science .

Pharmaceutical Applications

The pharmaceutical industry leverages 1,2-diamino-2-methylpropane due to its structural properties that allow it to interact favorably with biological systems:

- Drug Development : Its derivatives are explored for their therapeutic effects. For instance, studies have shown that modifications involving this diamine can enhance the efficacy of certain drug formulations .

- Neurodevelopmental Studies : Research indicates that exposure to manganese compounds, including those involving 1,2-diamino-2-methylpropane, can influence neurodevelopmental outcomes in animal models. This highlights its relevance in studying environmental toxicology and neurobehavioral effects .

Environmental Applications

The compound's ability to form stable complexes with various metals makes it useful in environmental science:

- Metal Ion Capture : It has been investigated for its potential to capture heavy metal ions from wastewater, thereby aiding in environmental remediation efforts. Its chelating properties allow it to bind with toxic metals effectively .

- Carbon Capture Technologies : Recent studies have explored its role in carbon capture systems where bulky diamines are used to enhance CO₂ adsorption capabilities. This application is critical for mitigating climate change by reducing greenhouse gas emissions from industrial sources .

Case Study 1: Synthesis of Anegliptin Intermediates

A study focused on the synthesis of anegliptin highlighted the efficiency of using 1,2-diamino-2-methylpropane as an intermediate. The method described involved a series of reactions that optimized yield while minimizing costs and risks associated with raw material procurement .

Case Study 2: Environmental Remediation

Research on the use of 1,2-diamino-2-methylpropane for capturing heavy metals demonstrated significant reductions in metal concentrations in treated wastewater samples. The study provided insights into optimizing conditions for maximum metal ion removal efficiency .

Wirkmechanismus

Target of Action

1,2-Diamino-2-methylpropane, also known as 2-Methyl-1,2-propanediamine , is a primary amine that can interact with various targets.

Mode of Action

The compound contains two amine groups, which are basic and can accept protons, making it a potential reactant in acid-base reactions . It can also undergo nucleophilic substitution reactions due to its nucleophilic nature . The C-N bond adjacent to the primary carbon of 1,2-diamino-2-methylpropane can be selectively cleaved during an oxidative cyclization process .

Action Environment

The action, efficacy, and stability of 1,2-diamino-2-methylpropane can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical species. For instance, its reactivity could be affected by the pH of the environment due to its basic nature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11Z,14Z,17Z-eicosatrienoic acid typically involves the elongation and desaturation of precursor fatty acids. One common method is the conversion of dietary C-18 fatty acids to C-20 eicosanoid precursors through a series of enzymatic reactions. These reactions include the use of desaturases and elongases to introduce double bonds and extend the carbon chain .

Industrial Production Methods

Industrial production of 11Z,14Z,17Z-eicosatrienoic acid can be achieved through microbial fermentation. Saccharomyces cerevisiae, a type of yeast, is often used to produce this compound. The yeast is genetically engineered to express the necessary enzymes for the biosynthesis of 11Z,14Z,17Z-eicosatrienoic acid. The fermentation process is carried out under controlled conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

11Z,14Z,17Z-eicosatrienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.

Reduction: This reaction involves the addition of hydrogen to the compound, resulting in the saturation of double bonds.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen

Common Reagents and Conditions

Common reagents used in the reactions of 11Z,14Z,17Z-eicosatrienoic acid include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Halogenating agents: Such as bromine and chlorine

Major Products Formed

The major products formed from the reactions of 11Z,14Z,17Z-eicosatrienoic acid include:

Hydroperoxides: Formed during oxidation reactions.

Saturated fatty acids: Formed during reduction reactions.

Halogenated fatty acids: Formed during substitution reactions

Vergleich Mit ähnlichen Verbindungen

11Z,14Z,17Z-Eicosatriensäure ist unter den mehrfach ungesättigten Fettsäuren aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Eicosapentaensäure (EPA): Eine weitere Omega-3-Fettsäure mit fünf Doppelbindungen.

Docosahexaensäure (DHA): Eine Omega-3-Fettsäure mit sechs Doppelbindungen.

Arachidonsäure (AA): Eine Omega-6-Fettsäure mit vier Doppelbindungen

Im Vergleich zu diesen ähnlichen Verbindungen hat 11Z,14Z,17Z-Eicosatriensäure unterschiedliche Auswirkungen auf die Zellsignalisierung und den Stoffwechsel, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

1,2-Diamino-2-methylpropane (also known as 2-methylpropane-1,2-diamine) is a versatile organic compound with significant biological activities and applications in medicinal chemistry. Its unique structure, characterized by two amino groups and a branched alkane backbone, allows it to participate in various chemical reactions, including the formation of Schiff bases and coordination complexes. This article explores its biological activity, focusing on its antimalarial properties, potential as an antibacterial agent, and other relevant findings from recent studies.

- Molecular Formula : CHN

- Molecular Weight : 88.15 g/mol

- CAS Number : 811-93-8

Biological Activity Overview

1,2-Diamino-2-methylpropane exhibits a range of biological activities that are primarily attributed to its ability to form complexes with metal ions and react with various organic substrates. Below is a summary of its key biological activities:

Antimalarial Activity

1,2-Diamino-2-methylpropane has been utilized in the synthesis of neocryptolepine analogs, which demonstrate significant antimalarial activity. Neocryptolepine itself is derived from the plant Cryptolepis sanguinolenta and has been studied for its efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of 1,2-diamino-2-methylpropane into these analogs enhances their pharmacological properties and effectiveness against malaria parasites .

Antibacterial Properties

Recent studies have investigated the antibacterial activity of Schiff base complexes formed from 1,2-diamino-2-methylpropane. These complexes have shown promising results against both Gram-negative and Gram-positive bacterial strains. For instance:

- Tested Strains :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The antibacterial efficacy was evaluated through various methods, including disk diffusion and minimum inhibitory concentration (MIC) assays. The results indicated that certain Schiff base complexes exhibit potent antibacterial activity, making them potential candidates for further development as therapeutic agents .

Case Study: Synthesis of Schiff Base Complexes

A notable study synthesized several Schiff base complexes using 1,2-diamino-2-methylpropane as a ligand. The complexes were characterized using techniques such as X-ray crystallography and NMR spectroscopy. The study reported:

- Synthesis Method : Mixing 1,2-diamino-2-methylpropane with various aldehydes under acidic conditions to form imines.

- Biological Testing : The synthesized compounds were tested for their antibacterial properties against multiple bacterial strains.

The findings revealed that some complexes exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCJOXGBLDJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230896 | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-93-8 | |

| Record name | 1,2-Diamino-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 811-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.